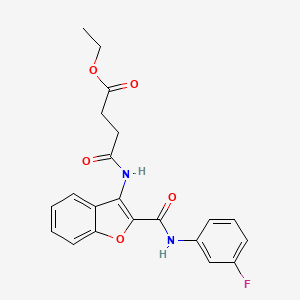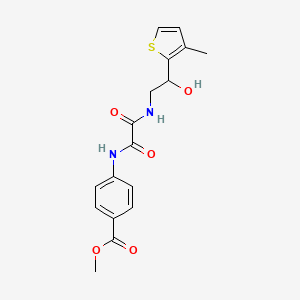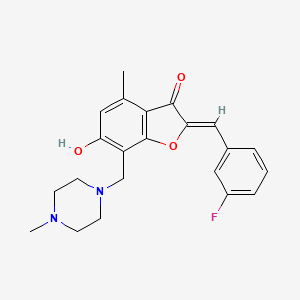![molecular formula C20H18N4O3S B2993193 2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-phenylacetamide CAS No. 1251632-64-0](/img/structure/B2993193.png)
2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-phenylacetamide” belongs to a class of organic compounds known as 1,2,4-benzothiadiazine-1,1-dioxides . These compounds are characterized by a benzene ring fused to a 1,2,4-thiadiazine ring with two oxygen atoms attached to the same carbon atom .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The exact synthesis process for this specific compound is not available in the literature I have access to.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. The 1,2,4-benzothiadiazine-1,1-dioxide ring, the phenyl group, and the acetamide group would all potentially participate in reactions .科学的研究の応用
Glutaminase Inhibitors
A study focused on the design, synthesis, and pharmacological evaluation of BPTES analogs, potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), highlights the therapeutic potential of GLS inhibition in cancer treatment. The research aimed to identify more potent GLS inhibitors with improved drug-like properties. Among the synthesized analogs, some demonstrated similar potency to BPTES with enhanced solubility, suggesting potential for cancer therapy applications (Shukla et al., 2012).
Histamine H3 Receptor Inverse Agonist
Another study detailed the optimization of pyridazin-3-one histamine H(3) receptor antagonists/inverse agonists, identifying a lead candidate with high affinity for H(3) receptors. This compound exhibited promising properties for the treatment of attentional and cognitive disorders, indicating the potential of similar structures in developing central nervous system (CNS) drugs (Hudkins et al., 2011).
Antiasthma Agents
Research on 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines as mediator release inhibitors showcases the application of such compounds in developing treatments for asthma. The synthesis approach and structure-activity evaluation identified compounds with the best activity, chosen for further pharmacological study (Medwid et al., 1990).
Anti-Breast Cancer Agents
A series of novel thiadiazoles bearing a pyrido[2,3-d]pyrimidinone moiety were synthesized and evaluated for antitumor activity against the MCF-7 cell line. This research underscores the significance of structural modifications in enhancing the anticancer activity of thiadiazole derivatives, with some compounds revealing potent activity (Gomha et al., 2017).
Insecticidal Activity
A study on the synthesis of heterocycles incorporating a thiadiazole moiety for insecticidal activity against the cotton leafworm, Spodoptera littoralis, highlights the agricultural applications of these compounds. The research involved synthesizing and testing various derivatives for their potential as insecticidal agents (Fadda et al., 2017).
作用機序
Target of Action
Similar compounds with a pyridopyrimidine moiety have been known to inhibit enzymes like dihydrofolate reductase (dhfr) and poly (adp-ribose) polymerases-1 (parp-1) . These enzymes play crucial roles in DNA synthesis and repair, respectively.
Mode of Action
Pyridopyrimidine drugs are known to inhibit dhfr with high affinity, reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This inhibition stops the synthesis of RNA and DNA, leading to cell death .
Biochemical Pathways
Similar compounds have been shown to affect the dna synthesis pathway by inhibiting dhfr . This inhibition disrupts the synthesis of pyrimidine and purine, essential components of RNA and DNA .
Pharmacokinetics
Similar compounds have been predicted to have good pharmacokinetics properties in theoretical kinetic studies .
Result of Action
Similar compounds have been shown to stop the synthesis of rna and dna, leading to cell death .
将来の方向性
特性
IUPAC Name |
2-(1,1-dioxo-4-phenyl-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c25-19(22-16-8-3-1-4-9-16)14-23-15-24(17-10-5-2-6-11-17)20-18(28(23,26)27)12-7-13-21-20/h1-13H,14-15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAVKYLQIRIVGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(S(=O)(=O)C2=C(N1C3=CC=CC=C3)N=CC=C2)CC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]benzohydrazide](/img/structure/B2993111.png)
![{[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride](/img/no-structure.png)
![3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2993115.png)

![(3-Imidazolylpropyl)(2,8,10-trimethyl(5-hydropyrimidino[1',2'-1,5]pyrazolo[3,4-b]pyridin-4-yl))amine](/img/structure/B2993121.png)


![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-ethylpiperazine-1-carbothioamide](/img/structure/B2993125.png)




![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(pyridin-4-yl)propanenitrile](/img/structure/B2993132.png)
![3-((4-(4-fluoro-3-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2993133.png)
